3-甲基-1-苯基-1H-1,2,4-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

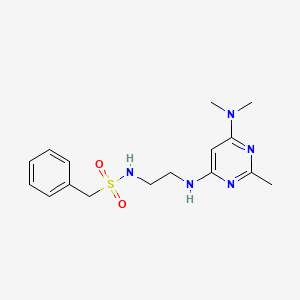

The compound 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in pharmaceuticals, polymers, and materials. The phenyl group attached to the 1-position and the methyl group at the 3-position are common substituents that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of intermediates that can undergo further reactions to yield a variety of heterocyclic compounds. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine has been used to synthesize triazine derivatives through reactions with hydrazonyl halides and other reagents . Similarly, multicomponent approaches have been employed to synthesize related compounds such as 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, showcasing the versatility of triazole chemistry .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by spectroscopic methods such as NMR and X-ray diffraction. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a supramolecular chain stabilized by intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of triazole compounds.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, the reaction of 5-guanidino-3-phenyl-1,2,4-triazole with trichloroacetonitrile can yield 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, with the nature of the solvent affecting the chemo- and regioselectivity of the triazine ring closure . Additionally, triazole compounds can undergo photo-induced autorecycling oxidation of amines, as demonstrated by the synthesis of 3-phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents such as phenyl and methyl groups can affect the electron distribution, hydrogen bonding, and overall stability of the molecule. DFT calculations can provide insights into the electronic structure properties, such as charge distribution and reactivity indices, which are important for predicting the biological activity of these compounds . The solvate structures, as seen in the methanol solvate of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, also play a role in the crystal packing and stability of the compounds .

科学研究应用

晶体学和分子结构

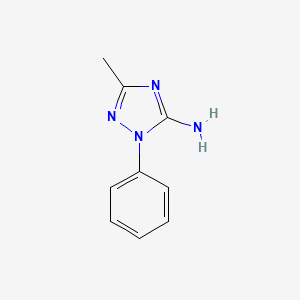

化合物 3-甲基-1-苯基-1H-1,2,4-三唑-5-胺因其晶体结构和分子性质而受到研究。在一项具体的研究中,该化合物的两个互变异构体,即 3-苯基-1,2,4-三唑-5-胺和 5-苯基-1,2,4-三唑-3-胺,被一起结晶。该研究强调了分子的平面性以及苯基和 1,2,4-三唑环之间形成的二面角。值得注意的是,3-苯基-1,2,4-三唑-5-胺分子的 π 电子离域比其 5-苯基-1,2,4-三唑-3-胺互变异构体更广泛。该性质影响分子的氢键和网络形成能力 (Dolzhenko 等人,2008)。

合成和表征

已探索 3-甲基-1H-1,2,4-三唑-5-胺及其衍生物的合成和表征。一项研究描述了氨基胍碳酸氢盐和羧酸之间的缩合反应,导致形成各种三唑化合物,包括 3-甲基-1H-1,2,4-三唑-5-胺。使用红外和多核 NMR 光谱、微量分析和熔点分析对这些化合物进行表征。还采用理论 NMR 计算来研究可能的互变构象 (Almeida 等人,2022)。

抗菌应用

一些研究集中于 3-甲基-1-苯基-1H-1,2,4-三唑-5-胺衍生物的抗菌性能。例如,一些衍生物对革兰氏阳性菌(金黄色葡萄球菌)和革兰氏阴性菌(大肠杆菌)均表现出有希望的抗菌作用,并具有抗真菌特性。这些研究提供了对这些化合物在对抗各种细菌和真菌病原体中的潜在用途的见解 (Beyzaei 等人,2019)。

光物理性质

已研究 3-甲基-1-苯基-1H-1,2,4-三唑-5-胺及其衍生物的光物理性质,揭示了在光学材料中的潜在应用。这些化合物表现出荧光和聚集诱导发射 (AIE) 特性,使其成为有机化学、药物化学和光学材料应用的有趣候选物 (Guo 等人,2021)。

作用机制

Target of Action

The primary targets of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine are likely to be various enzymes and receptors in the biological system . Triazole compounds, including this one, are known for their ability to bind readily in the biological system .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes .

Biochemical Pathways

Triazole compounds are known to influence a variety of pathways due to their versatile biological activities . For instance, they may affect protein S-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .

Result of Action

The molecular and cellular effects of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine’s action would depend on its specific targets and the pathways it affects. Given its potential to bind with various enzymes and receptors, it could have a broad range of effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine. For instance, heat and oxidizing agents are known to be incompatible with certain triazole compounds . Therefore, these factors should be considered when storing and using this compound.

安全和危害

According to the safety data sheet, 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for the research and development of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine and similar compounds could involve further exploration of their therapeutic potential. Given their ability to bind to various enzymes and receptors, these compounds could be developed into novel drugs for treating a wide range of diseases .

属性

IUPAC Name |

5-methyl-2-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQUSZYWRCFSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine | |

CAS RN |

68557-26-6 |

Source

|

| Record name | 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)